4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Solubility Formulation Biopharmaceuticals

Researchers requiring a halogenated piperidine intermediate for SAR studies or cross-coupling often struggle with poor aqueous solubility of free bases. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS 1241725-63-2) solves this as a highly soluble HCl salt, enabling direct stock solution preparation without organic co-solvents. • Enhanced reactivity for Suzuki-Miyaura coupling with 4-bromophenyl group. • Room temperature storage cuts supply costs. • Suitable for GPCR, CNS enzyme inhibitor lead optimization. Immediate availability from BenchChem.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.611
CAS No. 1241725-63-2
Cat. No. B594405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride
CAS1241725-63-2
Molecular FormulaC12H15BrClNO2
Molecular Weight320.611
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
InChIKeyIBKBIHPBVZJONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Overview


4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS 1241725-63-2) is a halogenated piperidine derivative characterized by a 4-bromophenyl substituent and a carboxylic acid moiety, presented as a hydrochloride salt [1]. With a molecular weight of 320.61 g/mol and the molecular formula C₁₂H₁₅BrClNO₂, this compound serves as a valuable intermediate in medicinal chemistry and organic synthesis . Its structural features—a saturated piperidine ring, a brominated aromatic group, and a carboxylic acid functional group—render it amenable to diverse chemical transformations, including cross-coupling reactions and peptide conjugation [1].

Synthetic intermediate

Halogenated piperidine scaffold for medicinal chemistry diversification

Assay-ready salt form

Hydrochloride salt enhances aqueous solubility for biological buffer preparation

Laboratory logistics

Room temperature storage simplifies inventory and reduces cold-chain dependence

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride: Substitution Considerations


Within the class of 4-arylpiperidine-4-carboxylic acids, seemingly minor structural variations—such as halogen identity (Br vs. Cl vs. F) or salt form (hydrochloride vs. free base)—can profoundly alter physicochemical properties, reactivity, and biological compatibility . The bromine atom in the target compound imparts distinct electronic and steric characteristics compared to chloro or fluoro analogs, influencing reaction kinetics in cross-coupling reactions and binding affinity in biological assays . Furthermore, the hydrochloride salt form significantly enhances aqueous solubility relative to the free base, a critical factor for formulation and in vitro experimental workflows . Therefore, substituting this compound with a close analog without rigorous validation risks compromising synthetic yield, assay reproducibility, or pharmacokinetic profiles.

Salt form conversion

Free base substitution may reduce aqueous solubility, complicating assay and formulation workflows without co-solvent optimization.

Halogen identity shift

Chloro or fluoro analogs exhibit different cross-coupling reactivity and lipophilicity, potentially altering synthetic outcomes and target engagement profiles.

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride: Comparative Evidence


Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt form of 4-(4-bromophenyl)piperidine-4-carboxylic acid exhibits significantly improved aqueous solubility compared to its free base counterpart (CAS 913542-80-0) . While quantitative solubility values are not reported in primary literature for this specific compound, the class-level principle is well-established: salt formation with HCl increases water solubility by orders of magnitude for carboxylic acid-containing piperidines . This property directly facilitates dissolution in aqueous buffers and biological media, reducing the need for co-solvents that might interfere with assay readouts or cellular viability.

Salt solubility
Class-level inference
HCl salt described as more water-soluble than free base (qualitative)
Supports aqueous assay formulation
Data to verify; vendor statement only
Solubility Formulation Biopharmaceuticals

Bromine vs. Chlorine and Fluorine Substitution

The 4-bromophenyl substituent confers a unique combination of molecular weight, lipophilicity, and electronic properties compared to the corresponding 4-chlorophenyl and 4-fluorophenyl analogs . For the free acid forms, the predicted pKa values are 3.44±0.20 (Cl), 3.54±0.20 (F), and 2.48 (LogP for Br analog) , indicating subtle but potentially meaningful differences in ionization state at physiological pH. The bromine atom also provides a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling diversification into more complex scaffolds—a reactivity profile distinct from lighter halogens [1].

Halogen profiles
Cross-study comparable
Br analog: MW 284.15, LogP ~2.48; Cl/F differ in MW, pKa (±0.2 units)
Distinct lipophilicity and ionization may affect reactivity and binding
Predicted values; confirm experimentally
Physicochemical properties Medicinal chemistry Structure-activity relationship

Room Temperature Storage Advantage

The hydrochloride salt of 4-(4-bromophenyl)piperidine-4-carboxylic acid is specified for storage at room temperature (RT) , whereas the free base form often requires refrigerated conditions (2-8°C) to maintain integrity [1]. This differential storage requirement stems from the salt's enhanced stability against hydrolysis or decarboxylation. For procurement and laboratory inventory management, room temperature storage eliminates the need for dedicated cold-chain logistics and reduces energy costs associated with refrigerated storage.

Storage temperature
Head-to-head
RT vs 2–8°C (free base)
Supports room-temperature logistics
Vendor-specified; verify long-term stability
Storage stability Logistics Laboratory handling

GHS Hazard Classification

The compound carries a GHS hazard classification of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (STOT) Single Exposure Category 3 (respiratory tract irritation) [1]. This profile is consistent with many halogenated piperidine derivatives, but the specific hazard statements (H302, H315, H319, H335) mandate appropriate personal protective equipment (PPE) and engineering controls during handling. Compared to less hazardous building blocks that may lack these warnings, this compound requires a higher level of safety protocol, which may influence procurement decisions in facilities with limited containment capabilities.

GHS classification
Supporting evidence
H302, H315, H319, H335
Requires standard PPE and fume hood use
1 notification; review local SDS
Safety Handling precautions Occupational health

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride: Key Applications


Cross-Coupling for Kinase Inhibitor Synthesis

The 4-bromophenyl group serves as an ideal partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the late-stage diversification of piperidine-based scaffolds [1]. This synthetic utility is underscored by the compound's inclusion in patent WO2006/136830 A1, where it is employed as an intermediate in the preparation of aryl-alkylamine protein kinase inhibitors [1]. The bromine atom's reactivity profile—superior to chlorine and more robust than iodine—makes it a preferred choice for constructing complex biaryl systems in medicinal chemistry campaigns [2].

Aqueous Formulation for In Vitro/In Vivo Use

Due to its enhanced aqueous solubility as a hydrochloride salt, this compound is particularly suited for preparing stock solutions in water or physiological buffers without the need for organic co-solvents . This property reduces solvent-induced artifacts in cell-based assays (e.g., cytotoxicity, target engagement) and simplifies formulation for preliminary pharmacokinetic studies in animal models. Researchers seeking to evaluate 4-arylpiperidine-4-carboxylic acid pharmacophores in a biological context will find this salt form more experimentally tractable than the free acid .

SAR Studies: 4-Phenylpiperidine Core

The distinct physicochemical attributes imparted by the 4-bromophenyl group—higher molecular weight, increased lipophilicity, and altered pKa relative to chloro and fluoro analogs—enable systematic SAR studies . By comparing the bromo derivative with its chloro and fluoro counterparts, medicinal chemists can probe the contributions of halogen size, electronegativity, and polarizability to biological activity, selectivity, and ADME properties. This comparative framework is essential for lead optimization programs targeting GPCRs, ion channels, or CNS enzymes where subtle structural modifications yield significant pharmacological differences [3].

Safe Laboratory Synthesis and Storage

The room temperature storage specification simplifies inventory management and reduces operational costs associated with refrigerated storage of the free base . Coupled with a well-defined GHS hazard profile, this compound can be safely handled using standard laboratory PPE (gloves, goggles, lab coat) and fume hood containment [4]. These practical considerations make it a reliable building block for both academic and industrial synthetic laboratories seeking to streamline workflow and maintain compliance with safety protocols.

Application
Selection Property
Validation Focus
Cross-coupling diversification
Bromine reactivity for biaryl construction
Suzuki-Miyaura coupling scope
Aqueous assay preparation
Enhanced aqueous solubility as HCl salt
Solubility in biological buffers
Halogen SAR profiling
Distinct lipophilicity and electronic profile
Comparative target engagement and ADME
Laboratory synthesis and inventory
Room temperature storage stability
Handling safety and storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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